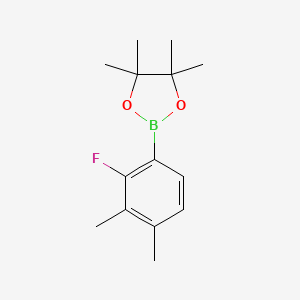![molecular formula C12H20N4O4 B13478545 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a triazole ring, and a methylpropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the triazole ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Coupling with methylpropanoic acid: The protected triazole intermediate is then coupled with methylpropanoic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated peptide synthesizers for the coupling step.
化学反応の分析
Types of Reactions
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Deprotected amine derivatives.
Substitution: Substituted triazole derivatives.
科学的研究の応用
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides .
類似化合物との比較
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid .
- 2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid .
- 2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid .
Uniqueness
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is unique due to its combination of a triazole ring and a Boc-protected amine. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis and drug development .
特性
分子式 |
C12H20N4O4 |
|---|---|
分子量 |
284.31 g/mol |
IUPAC名 |
2-methyl-2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]propanoic acid |
InChI |
InChI=1S/C12H20N4O4/c1-11(2,3)20-10(19)13-6-8-7-16(15-14-8)12(4,5)9(17)18/h7H,6H2,1-5H3,(H,13,19)(H,17,18) |
InChIキー |
XWFSSRUNRYMDPF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C(C)(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


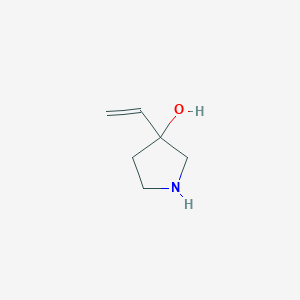

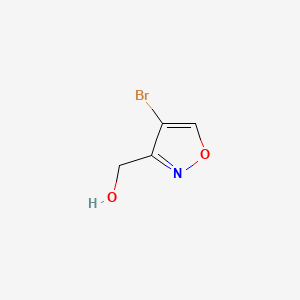

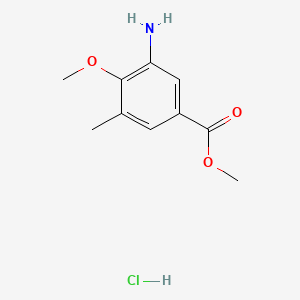
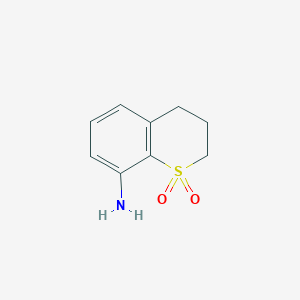
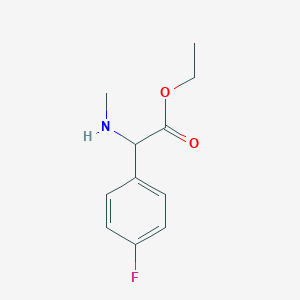
![[3-(2-Aminopropan-2-yl)-1,2-oxazol-5-yl]methanol hydrochloride](/img/structure/B13478508.png)
![2-Amino-2-[1-(2,4-difluorophenyl)cyclopropyl]acetic acid](/img/structure/B13478514.png)
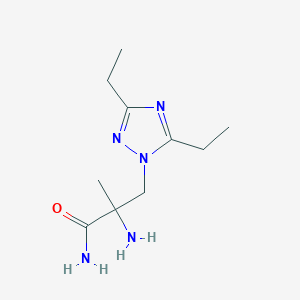
![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)

![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-amine hydrochloride](/img/structure/B13478537.png)
